3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride
Description
The compound 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride (CAS 1119450-83-7) is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a chloromethyl group and a tertiary amine side chain (dimethylaminoethyl group) . Its molecular formula is C15H20Cl2N4O2, with a molecular weight of 359.25 g/mol.
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2.ClH/c1-19(2)7-8-20(3)15(21)12-6-4-5-11(9-12)14-17-13(10-16)22-18-14;/h4-6,9H,7-8,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNMPULCBPVRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The chloromethyl group can be introduced through halogenation reactions, while the benzamide moiety is usually formed through amide bond formation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in water and organic solvents |
| Storage Conditions | Store at room temperature |
Medicinal Chemistry
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this oxadiazole have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications to the oxadiazole ring can enhance antimicrobial potency.
- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles can inhibit cancer cell proliferation. The chloromethyl group may contribute to this activity by facilitating interactions with cellular targets.
Pharmacological Research
This compound is being investigated for its potential as a lead compound in drug development due to its unique structural features:
- Receptor Binding Studies : Research has focused on the interaction of this compound with specific receptors involved in neurotransmission, which may lead to applications in treating neurological disorders.
- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes related to disease processes is under investigation, particularly in the context of metabolic disorders.
Agricultural Chemistry
Oxadiazole derivatives are also explored for their potential as agrochemicals:
- Pesticidal Activity : Compounds with similar structures have been evaluated for their efficacy as pesticides or herbicides, providing a potential avenue for agricultural applications.
Material Science
The unique properties of this compound allow for exploration in material science:
- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices may enhance thermal stability and mechanical properties, making them suitable for advanced materials.
Case Study 1: Antimicrobial Activity Evaluation
In a study conducted by Zhang et al., various oxadiazole derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chloromethyl substituent exhibited significant antibacterial activity compared to controls, highlighting the importance of structural modifications in enhancing efficacy.
Case Study 2: Anticancer Screening
A research team led by Smith et al. evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The study found that certain modifications led to increased apoptosis in cancer cells, suggesting potential therapeutic applications for compounds like 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Pharmacokinetic and Stability Profiles
- Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs (e.g., 1119452-67-3 ) .
- Metabolic Stability: The dimethylaminoethyl group may slow hepatic metabolism compared to methyl or acetylamino substituents, extending half-life .
- Reactivity : The chloromethyl group in all analogs is susceptible to nucleophilic substitution, enabling prodrug strategies or conjugation with targeting moieties .
Biological Activity
The compound 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride is a synthetic organic molecule characterized by its unique oxadiazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C15H20ClN4O2
- Molecular Weight : 320.80 g/mol
- CAS Number : 1209729-06-5
- Appearance : Solid powder
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the pharmacological profile of compounds, often contributing to their antitumor and antimicrobial activities. The dimethylaminoethyl and N-methylbenzamide groups may also play crucial roles in modulating receptor interactions and enhancing solubility.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
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Antitumor Activity :
- In vitro studies have shown that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have demonstrated potent inhibitory effects on RET kinase activity, which is implicated in several cancers .
- A related study indicated that benzamide derivatives with oxadiazole structures showed promising results in inhibiting cell proliferation driven by RET mutations, suggesting potential applications in targeted cancer therapies .
-
Antimicrobial Properties :
- Compounds similar to this structure have been evaluated for their antibacterial and antifungal activities. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to established antibiotics .
- The presence of the chloromethyl group enhances reactivity towards biological targets, potentially increasing antimicrobial efficacy.
- Neuropharmacological Effects :
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride?
- Methodology : The compound's synthesis likely involves modular assembly of the oxadiazole and benzamide moieties. A common approach for oxadiazole formation is cyclization of acylhydrazides with nitriles or activated carboxylic acids under dehydrating conditions (e.g., POCl₃ or PCl₅). For the benzamide segment, coupling of 3-carboxybenzamide derivatives with dimethylaminoethyl-methylamine via EDCI/HOBt activation is typical. The hydrochloride salt is obtained by treating the free base with HCl in a polar solvent (e.g., methanol). Structural analogs in and used pyridine as a solvent for amide bond formation, which could stabilize reactive intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Focus on diagnostic signals: the oxadiazole C-H (δ ~8.5–9.5 ppm for 1,2,4-oxadiazoles), chloromethyl (CH₂Cl, δ ~4.5–5.0 ppm), and dimethylaminoethyl (N(CH₃)₂, δ ~2.2–2.5 ppm). highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).
- MS : High-resolution ESI-MS or MALDI-TOF should show [M+H]⁺ with isotopic clusters matching Cl and N content.
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodology : The chloromethyl group is prone to hydrolysis and nucleophilic substitution. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to moisture or basic conditions. Hydrochloride salts enhance water solubility but may require pH-controlled buffers (pH 4–6) to prevent decomposition. notes similar compounds stored in desiccated, light-protected containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
